N-{N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide
Description
This compound features a carbamimidoyl bridge connecting three key moieties:
- 4,6-Dimethylpyrimidin-2-yl: A heterocyclic aromatic ring with methyl substituents, commonly associated with kinase inhibition and DNA-binding interactions.
- 2-(1H-Indol-3-yl)ethyl: A tryptamine-derived group, often linked to serotoninergic or enzyme-targeting activity (e.g., indolethylamine-N-methyltransferase inhibition) .
Properties
Molecular Formula |
C22H22N6O2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N6O2/c1-14-12-15(2)26-22(25-14)28-21(27-20(29)19-8-5-11-30-19)23-10-9-16-13-24-18-7-4-3-6-17(16)18/h3-8,11-13,24H,9-10H2,1-2H3,(H2,23,25,26,27,28,29) |
InChI Key |
QWMMYDYTKDDDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{N’-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and indole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents might include coupling agents like EDCI or DCC, and the reactions could be carried out in solvents such as DMF or DMSO.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the furan ring.
Substitution: Various substitution reactions can occur, especially on the pyrimidine and indole rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Reagents such as LiAlH₄ or NaBH₄.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with indole and pyrimidine structures are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like “N-{N’-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide” often involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety might interact with tryptophan-binding sites, while the pyrimidine ring could mimic nucleobases in DNA or RNA, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the carbamimidoyl core but differ in aryl substituents and functional groups:
*Molecular formulas and molar masses are inferred based on structural similarities; exact values may vary.
Key Research Findings and Functional Insights
Role of Methyl Groups on Pyrimidine and Amino Moieties
- The 4,6-dimethylpyrimidin-2-yl group enhances steric bulk and hydrophobic interactions compared to non-methylated analogs. This is critical for binding to enzymes like indolethylamine-N-methyltransferase (INMT), where methylation patterns influence inhibitory potency .
- In PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine), dimethylation of the amino moiety increases inhibitory activity against INMT compared to non-methylated PAT analogs . This suggests that methyl groups in the target compound’s pyrimidine or carbamimidoyl regions may similarly enhance target engagement.
Aryl Substituent Effects
- Benzamide vs.
- 3-Methoxybenzamide (): The methoxy group increases electron density and lipophilicity, which may enhance membrane permeability compared to the target compound’s furan .
- Sulfamoylphenyl (): The sulfonamide group is a classic pharmacophore in antimicrobial agents, suggesting divergent biological targets (e.g., dihydropteroate synthase inhibition) compared to the indole-containing analogs .
Biological Activity
The compound N-{N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide represents a unique molecular structure that combines elements of pyrimidine, indole, and furan. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- A pyrimidine ring (4,6-dimethylpyrimidin-2-yl)
- An indole moiety (1H-indol-3-yl)
- A furan carboxamide group
The molecular formula is , indicating a complex arrangement conducive to various biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a related compound demonstrated significant anti-proliferative effects against colon cancer cells by upregulating specific growth inhibitors and inducing apoptosis through the STAT1 pathway . This suggests that our compound may share similar mechanisms of action.
- Inhibition of Cell Proliferation : The compound may inhibit cancer cell proliferation by interfering with critical signaling pathways.
- Apoptosis Induction : Evidence suggests that it could promote programmed cell death in tumor cells, enhancing its potential as an anticancer agent.
- Modulation of Tumor Microenvironment : It may reshape the tumor microenvironment by affecting immune cell infiltration and activity.
Structure-Activity Relationship (SAR)
The structural components of the compound play crucial roles in its biological activity:
- The indole moiety is known for its ability to interact with various biological targets, enhancing neuroprotective and anticancer properties .
- Modifications on the pyrimidine ring can significantly alter potency and selectivity towards specific cancer types.
Case Study 1: Colon Cancer Inhibition
In a study involving xenograft models, treatment with a structurally similar compound led to a marked reduction in tumor size and improved survival rates among treated mice. The study indicated that the compound effectively inhibited myeloid-derived suppressor cells while increasing tumor-infiltrating lymphocytes .
Case Study 2: Neuroprotective Effects
Another study investigated compounds within the same chemical class for neuroprotective effects against oxidative stress in neuronal cells. The results suggested that these compounds could protect against neurodegeneration by modulating mitochondrial function and reducing oxidative damage .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of colon cancer growth | |
| Apoptosis Induction | Increased apoptosis in tumor cells | |
| Neuroprotection | Protection against oxidative stress |
Table 2: Structure-Activity Relationships
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
